Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
InChI |
InChI=1S/C22H23N3O5/c1-5-25-14-10-8-7-9-13(14)22(21(25)28)16-15(11-12(3)24(4)19(16)26)30-18(23)17(22)20(27)29-6-2/h7-11H,5-6,23H2,1-4H3 |
InChI Key |
GBSHZKUEIBHCLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)C)C)OC(=C3C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Aqueous Ethanol Synthesis
A modified protocol from Zangouei and Esmaeili demonstrates that refluxing a mixture of 5-ethylisatin , ethyl cyanoacetate , malononitrile , and hydrazine hydrate in a 1:1 water-ethanol solvent yields the spiro product in 85–95% efficiency. The absence of catalysts simplifies purification, as the product precipitates directly. Key advantages include:
Fe3O4@l-Arginine Nanocatalyst in Solvent-Free Conditions
Building on Hashemi et al., solvent-free conditions with Fe3O4@l-arginine (8 mol%) at 80°C enhance reaction kinetics:
Mesoporous MCM-41-SO3H Catalysis
A pseudo-four-component approach using MCM-41-SO3H (20 mg) in ethanol at 70°C achieves 88% yield within 90 minutes. This method emphasizes:
- Atom economy : No byproducts.
- Scalability : Suitable for gram-scale synthesis.
Mechanistic Pathway
The reaction proceeds through three stages (Figure 1):
- Knoevenagel Condensation : Isatin reacts with malononitrile/cyanoacetate to form an electrophilic α,β-unsaturated intermediate.
- Michael Addition : Hydrazine attacks the α,β-unsaturated system, followed by cyclization to form the pyrazole ring.
- Spirocyclization : Intramolecular nucleophilic attack by the indole nitrogen generates the spiro center.
Synthetic Procedures and Data
Standard Protocol (Catalyst-Free)
- Components :
- 5-Ethylisatin (1 mmol)
- Ethyl cyanoacetate (1.2 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (1.5 mmol)
- Conditions : Reflux in H2O/EtOH (1:1, 5 mL) for 2 hours.
- Workup : Cool, filter precipitate, recrystallize from MeOH/DMF.
| Parameter | Value |
|---|---|
| Yield | 93% |
| Purity (HPLC) | >98% |
| Melting Point | >300°C |
Nanocatalyzed Protocol
- Components :
- 5-Ethyl-6,7-dimethylisatin (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Malononitrile (1 mmol)
- Fe3O4@l-arginine (8 mol%)
- Conditions : Solvent-free, 80°C, 40 minutes.
- Workup : Magnetic separation, recrystallization.
| Parameter | Value |
|---|---|
| Yield | 91% |
| Catalyst Reuse | 5 cycles |
Structural Characterization
Products are characterized via:
- 1H NMR : Singlets for N-CH2CH3 (δ 1.2–1.4), NH2 (δ 6.8–7.1).
- 13C NMR : Carbonyl carbons at δ 170–175 ppm.
- IR : Peaks at 2200 cm−1 (CN), 1720 cm−1 (ester C=O).
Challenges and Optimizations
- Regioselectivity : Dimethyl groups at C6' and C7' require steric control, achievable using bulky β-keto esters.
- Byproduct Formation : Excess malononitrile may lead to dimerization; stoichiometric ratios are critical.
- Solvent Choice : Ethanol improves solubility of intermediates, whereas solvent-free conditions enhance reaction rates.
Applications and Derivatives
While pharmacological data for the target compound remain unexplored, analogous spirooxindoles exhibit:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to the indole and pyridine scaffolds. Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in developing treatments for conditions associated with oxidative damage such as neurodegenerative diseases and cancer .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various metabolic pathways. Specifically, it has been tested against:
- Monoamine Oxidase (MAO) : Inhibition of MAO can be beneficial in treating depression and anxiety disorders. Initial findings suggest that derivatives of this compound may selectively inhibit MAO A and B isoforms .
- Cholinesterase : Compounds with similar structures have demonstrated potential as cholinesterase inhibitors, which are important in the management of Alzheimer's disease .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structure's ability to interact with bacterial membranes or inhibit essential bacterial enzymes makes it a candidate for developing new antibiotics .
Synthesis of Analogues
The synthesis of analogues of this compound has been explored to enhance its pharmacological properties. Modifications at various positions on the indole and pyridine rings can lead to compounds with improved potency and selectivity against specific biological targets .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications influence biological activity. For instance:
- Substituents at the 6' and 7' positions have been shown to significantly affect enzyme inhibition rates.
- The presence of electron-withdrawing groups can enhance the compound's reactivity towards target enzymes .
Clinical Research
Several case studies have investigated the therapeutic effects of compounds derived from this compound:
- A study demonstrated that a derivative exhibited significant antidepressant-like effects in animal models through MAO inhibition.
- Another case highlighted its potential as a neuroprotective agent due to its antioxidant properties.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for assessing the viability of this compound in clinical settings. Early findings suggest favorable absorption and distribution characteristics but further toxicological evaluations are necessary to ensure safety profiles before advancing to human trials .
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity :
- The butyl-substituted analog (C₂₃H₂₅N₅O₂) has higher molecular weight and lipophilicity compared to the ethyl variant (C₂₂H₂₅N₃O₅), which may enhance membrane permeability but reduce aqueous solubility .
- The nitrile group in the carbonitrile analog increases metabolic stability but may reduce solubility .
Pyridin-3-ylmethyl (C₂₅H₂₂N₄O₅) and furan-2-ylmethyl (C₂₄H₂₁N₃O₆) groups add aromatic diversity, which could influence target selectivity .
Synthetic Accessibility: Ethyl cyanoacetate and malononitrile are common reagents for constructing pyrano-pyridine cores, as seen in the synthesis of related compounds . Tetrahydrofuran-derived analogs (e.g., C₂₅H₂₇N₃O₆ and C₂₇H₃₁N₃O₆) highlight the use of cyclic ethers to modulate steric and electronic profiles .
Biological Activity
Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrano-pyridine framework fused with an indole moiety, which contributes to its potential biological activity and synthetic versatility. The presence of multiple functional groups enhances its reactivity and interaction with various biological systems.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step reactions. A common approach involves a three-component synthesis using isatin, ethyl cyanoacetate, and another active methylene compound. This method has shown good yields in producing the target compound.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities including:
- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have been shown to inhibit cell growth by inducing apoptosis and modulating key signaling pathways such as EGFR inhibition .
- Antimicrobial Activity : Some derivatives have exhibited notable antimicrobial properties against various pathogens. The spirocyclic framework is particularly effective in disrupting microbial cell walls or interfering with metabolic pathways.
- Anti-inflammatory Properties : Certain analogs have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Antiproliferative Activity
A study evaluating the antiproliferative effects of structurally related compounds found that several exhibited IC50 values in the nanomolar range against cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 (Lung) | 9.5 ± 2 |
| Compound B | MCF7 (Breast) | 11.9 ± 3 |
These findings suggest that ethyl 2'-amino derivatives may possess similar or enhanced activity compared to established anticancer agents.
The mechanism of action for these compounds often involves the induction of apoptosis through pathways such as:
- Caspase Activation : Increased levels of caspase proteins have been observed in treated cells, indicating activation of apoptotic pathways.
- Bcl-2 Family Proteins : Compounds have been shown to decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels .
Case Studies
A notable case study involved the evaluation of a related compound in a Phase III clinical trial for its efficacy against specific cancer types. The results indicated a strong correlation between structural modifications and enhanced biological activity, reinforcing the importance of the spirocyclic structure in therapeutic applications.
Q & A
Q. What experimental frameworks integrate multi-omics data to elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
